molecular formula C26H34N2O8S B2552345 diethyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-78-3

diethyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2552345
CAS No.: 864926-78-3
M. Wt: 534.62
InChI Key: DJUADFUFMLUDKU-UHFFFAOYSA-N
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Description

Diethyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C26H34N2O8S and its molecular weight is 534.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate has been utilized as a starting material for constructing novel heterocyclic systems. It has played a crucial role in synthesizing derivatives like pyrido[4',3':4,5]thieno[2,3-d]pyrimidine, pyrido[4',3':4,5]thieno[2,3-d]-[1,2,4]triazolo[1,5-a]pyrimidine, and pyrido[4',3':4,5]thieno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives (Ahmed, 2002).

Anticancer Activity

The compound has served as a building block for the synthesis of new heterocycles incorporating the thiophene unit. Some of these newly synthesized compounds were evaluated for their anticancer activity against the colon HCT-116 human cancer cell line, where certain derivatives displayed potent activity (Abdel-Motaal, Alanzy, & Asem, 2020).

Development of Polyfunctionalized Heterocyclic Derivatives

Novel synthesis methodologies utilizing this compound have led to the efficient creation of diverse poly-functionalized tri-heterocyclic benzothiazole derivatives. These methodologies feature operational simplicity, short reaction times, and environmentally benign conditions, highlighting the compound's versatility in facilitating organic synthesis (Bhoi, Borad, Pithawala, & Patel, 2016).

Synthesis of Neuroleptic Agents

The compound has also contributed to the synthesis of neuroleptic agents, demonstrating its broad applicability in medicinal chemistry. These synthesized agents showed significant potential compared to existing treatments, further underscoring the compound's value in drug development processes (de Paulis et al., 1986).

Properties

IUPAC Name

diethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O8S/c1-6-32-18-13-16(14-19(33-7-2)22(18)34-8-3)23(29)27-24-21(25(30)35-9-4)17-11-12-28(15-20(17)37-24)26(31)36-10-5/h13-14H,6-12,15H2,1-5H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUADFUFMLUDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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